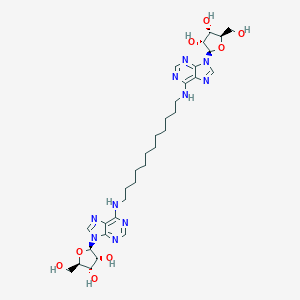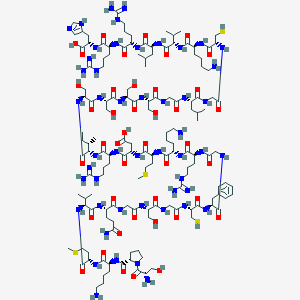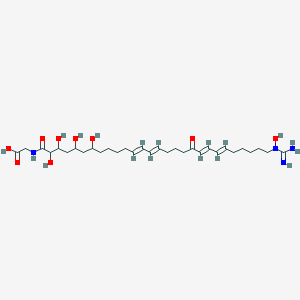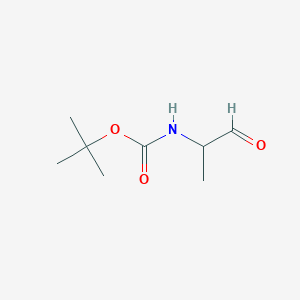
2-Phenylacetylene-1-boronic acid diisopropyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Phenylacetylene-1-boronic acid diisopropyl ester” is a boronic acid derivative that is commonly used as a chemical intermediate in the synthesis of various organic compounds . It is also a useful reactant for the synthesis of glycoconjugates with minimal protecting groups .
Synthesis Analysis
The synthesis of “2-Phenylacetylene-1-boronic acid diisopropyl ester” can be achieved through the transesterification reaction of diol moieties in the macromolecules and the cross-linker’s boronate groups .
Molecular Structure Analysis
The molecular formula of “2-Phenylacetylene-1-boronic acid diisopropyl ester” is C14H19BO2 . Its InChI code is 1S/C14H19BO2/c1-12(2)16-15(17-13(3)4)11-10-14-8-6-5-7-9-14/h5-9,12-13H,1-4H3 .
Chemical Reactions Analysis
Boronic acids, such as “2-Phenylacetylene-1-boronic acid diisopropyl ester”, have been utilized for the synthesis of vitrimers . They are distinguished by their quick exchange kinetics and the possibility of easy application in various polymer systems, from commercial thermoplastics to low molecular weight thermosetting resins .
Physical And Chemical Properties Analysis
The molecular weight of “2-Phenylacetylene-1-boronic acid diisopropyl ester” is 230.11 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 6 and a topological polar surface area of 18.5 Ų .
Wissenschaftliche Forschungsanwendungen
Synthesis of Glycoconjugates
“2-Phenylacetylene-1-boronic acid diisopropyl ester” is a useful reactant for the synthesis of glycoconjugates with minimal protecting groups . Glycoconjugates are molecules that result from the covalent attachment of a carbohydrate to another molecule, which can be a protein, lipid, or another carbohydrate. They play crucial roles in various biological processes, including cell-cell communication, immune response, and pathogen recognition.
Wirkmechanismus
Result of Action
It is known to be a useful reactant for the synthesis of glycoconjugates with minimal protecting groups .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Phenylacetylene-1-boronic acid diisopropyl ester . .
Eigenschaften
IUPAC Name |
2-phenylethynyl-di(propan-2-yloxy)borane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO2/c1-12(2)16-15(17-13(3)4)11-10-14-8-6-5-7-9-14/h5-9,12-13H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FECUSGOPAKRSLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C#CC1=CC=CC=C1)(OC(C)C)OC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30448870 |
Source


|
| Record name | Dipropan-2-yl (phenylethynyl)boronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
121021-26-9 |
Source


|
| Record name | Dipropan-2-yl (phenylethynyl)boronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

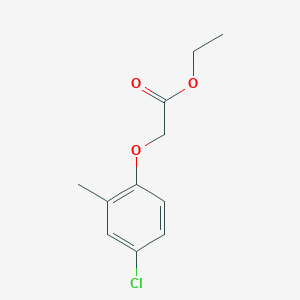
![5-Methyl-1,4-diazabicyclo[3.2.1]octane](/img/structure/B55667.png)
![2-{[(4-Fluorophenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B55668.png)
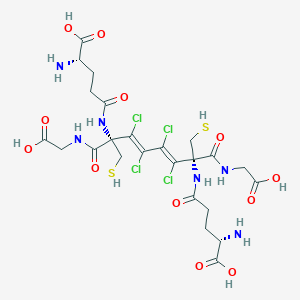
![Imidazo[1,2-a]pyridin-2-ol](/img/structure/B55671.png)


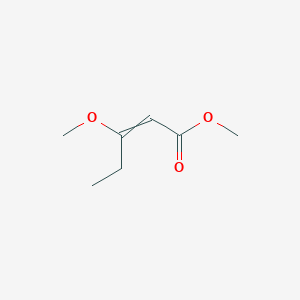
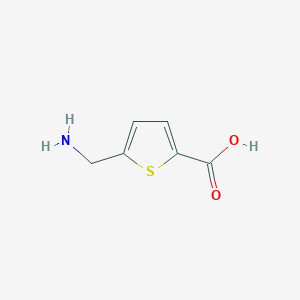
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B55679.png)
